5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at position 1 with a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 4-chlorobenzyl group.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-13-3-7-16(8-4-13)22-26-18(14(2)31-22)12-29-20(24)19(27-28-29)21(30)25-11-15-5-9-17(23)10-6-15/h3-10H,11-12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVCLVRRDAZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the oxazole ring and other substituents. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Triazole-Carboxamide Core Modifications
The 1,2,3-triazole-4-carboxamide scaffold is a common feature among analogs. Key variations arise in substituents on the triazole ring and the carboxamide nitrogen:
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020):
- (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY): Substituents: Hydroxyalkyl group on the carboxamide.
| Compound | Triazole Substituents | Carboxamide Substituent | Molecular Weight (g/mol) | Reported Activity |
|---|---|---|---|---|
| Target Compound | 5-amino, 1-oxazolylmethyl | 4-chlorobenzyl | 506.99 | Anticancer (hypothesized) |
| N-(4-Chlorophenyl)-5-cyclopropyl... | 5-cyclopropyl, 1-(4-methoxyphenyl) | 4-chlorophenyl | 438.89 | Anticancer (tested) |
| ZIPSEY | 5-methyl, 1-(4-chlorophenyl) | (S)-1-hydroxy-3-phenylpropan-2-yl | 414.87 | Unknown |
Oxazole Ring Variations
The 1,3-oxazol-4-ylmethyl group in the target compound is critical for hydrophobic interactions. Analogous oxazole-containing derivatives include:
- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituents: Ethoxyphenyl on oxazole C2 and fluorophenyl on carboxamide. Relevance: The ethoxy group increases lipophilicity, while fluorine enhances metabolic stability .
Chlorophenyl Motifs
The 4-chlorophenyl group is recurrent in analogs, often linked to enhanced binding to hydrophobic enzyme pockets:
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substituents: Di- and mono-chlorophenyl groups on pyrazole. Relevance: Multi-halogenation increases cytotoxicity but may elevate toxicity risks .
Biological Activity
The compound 5-amino-N-[(4-chlorophenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (C22H21ClN6O2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on immunomodulatory effects, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a triazole ring and an oxazole moiety, contributing to its unique biological properties. The presence of a chlorophenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN6O2 |
| Molecular Weight | 436.89 g/mol |
| IUPAC Name | This compound |
Immunomodulatory Effects
Recent studies have indicated that derivatives of oxazole and triazole compounds exhibit significant immunomodulatory effects. Specifically:
- Inhibition of Humoral Immune Response : The compound has been shown to inhibit the humoral immune response in vitro. This was evidenced by reduced TNFα production in lymphocytes when treated with the compound .
- T Cell Modulation : The compound influences T cell subsets and B cell populations in lymphoid organs. It has been reported to enhance the anti-SRBC humoral immune response in mice by modulating cytokine profiles such as IL-17F and fractalkine (CX3CL1) while downregulating IL-10 and TLR4 .
Antibacterial Activity
The antibacterial properties of this compound have been assessed through various in vitro assays. The compound demonstrated moderate antibacterial activity against several strains of bacteria, suggesting potential use as an antimicrobial agent .
Case Studies
Several studies have focused on similar compounds with related structures:
- Study on Isoxazole Derivatives : Research highlighted that isoxazole derivatives can modulate immune functions significantly. One particular derivative inhibited the humoral immune response while affecting lymphocyte proliferation negatively .
- Molecular Docking Studies : In silico studies utilizing molecular docking techniques revealed that the compound effectively binds to key proteins involved in immune regulation, supporting its potential as an immunosuppressive agent .
Research Findings
Research findings indicate that modifications to the core structure of triazole and oxazole derivatives can lead to enhanced biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
